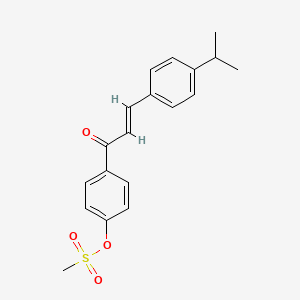

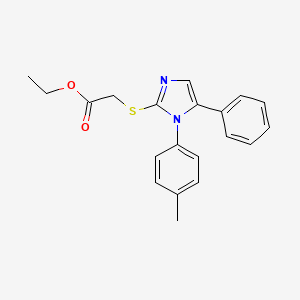

Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester (MSA-IPA-APE) is an organic compound that is widely used in research laboratories for a variety of purposes. MSA-IPA-APE is a versatile compound with a variety of applications in chemical synthesis, scientific research, and laboratory experiments.

Aplicaciones Científicas De Investigación

Selective Hydrolysis of Methanesulfonate Esters

Research by L. Chan, B. Cox, and R. Sinclair (2008) discusses the selective hydrolysis of methanesulfonate esters, highlighting the process's efficiency in removing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical compounds. The study emphasizes the pH-dependent hydrolysis, providing valuable insights for selective removal in synthesis processes (Chan, Cox, & Sinclair, 2008).

Fries Rearrangement

B. Kaboudin (1999) found Methanesulfonic acid/phosphorus oxychloride (MAPO) to be an efficient reagent in the Fries rearrangement of phenolic esters. This discovery opens new pathways for synthesizing acylaryl methane sulfonates, demonstrating the compound's utility in organic synthesis (Kaboudin, 1999).

Esterification Reactions

L. Fabián et al. (2014) explored the efficient microwave-assisted esterification reaction employing Methanesulfonic acid supported on Alumina as a catalyst. This method yields products with good purity and reduced reaction time, showcasing an environmentally benign process (Fabián et al., 2014).

Synthesis of Polymerizable Surfactants

Lihua Ma et al. (2014) synthesized a novel anionic polymerizable surfactant, revealing the compound's micellar behaviors. This research highlights its application in surfactant synthesis, contributing to the development of new materials (Ma et al., 2014).

Catalysis in Linear Alkylbenzenes Production

B. Luong et al. (2004) utilized Methanesulfonic acid as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating the compound's role in synthesizing linear alkylbenzenes. This method offers an environmentally friendly alkylation route, emphasizing the catalyst's reusability and the process's efficiency (Luong et al., 2004).

Propiedades

IUPAC Name |

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4S/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(12-10-17)23-24(3,21)22/h4-14H,1-3H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOIUAUGEVHNLW-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)